molecular formula C11H7ClN4O2S B2998009 2-amino-4-(4-chlorophenyl)thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione CAS No. 898131-77-6

2-amino-4-(4-chlorophenyl)thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione

Cat. No. B2998009
CAS RN: 898131-77-6
M. Wt: 294.71
InChI Key: QTCFTDACVFLBPI-UHFFFAOYSA-N
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Description

“2-amino-4-(4-chlorophenyl)thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione” is a type of pyrimidine, which is an aromatic heterocyclic compound . Pyrimidines are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of pyrimidines, including “2-amino-4-(4-chlorophenyl)thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione”, involves numerous methods . The NMR data provides insights into the structure of the compound .


Molecular Structure Analysis

Pyrimidines contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The structure–activity relationships (SARs) of pyrimidines have been discussed in detail . SAR analysis indicated that substituted phenyl moieties (4-chlorophenyl, 4-methylphenyl, and 4-methoxyphenyl) at the amide bond of pyrazolo-pyrimidine scaffold increase the inhibitory effects .


Chemical Reactions Analysis

The chemical reactions of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-amino-4-(4-chlorophenyl)thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione” can be inferred from its NMR and IR spectra .

Scientific Research Applications

Antimicrobial Activity

This compound has been synthesized and evaluated for its potential as an antimicrobial agent. It has shown moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. Moreover, it exhibited distinguished antifungal activity against Candida albicans and Candida glabrata, using the well diffusion technique .

Synthesis of Thiazole Derivatives

The compound serves as a parent nucleus for the synthesis of various thiazole derivatives. These derivatives are of interest due to their remarkable antifungal activity and the need for further investigation into their mechanism of action at the molecular level .

Computational Chemistry Studies

Computational studies using density functional theory (DFT) have been performed on this compound to calculate thermodynamic parameters. These studies are crucial for understanding the molecular interactions and stability of the compound, which can inform its potential use in drug design .

Drug Discovery

Due to its structural features, this compound is recognized to play an essential role in medicinal chemistry. It’s part of a wider range of heterocycles explored as candidates in drug discovery, particularly for their synthetic diversity and therapeutic importance .

Characterization and Physical Properties

The compound has been characterized using various techniques such as FTIR spectroscopy, 1HNMR, CHNS elemental analysis, and mass spectroscopy. Understanding its physical properties is vital for its application in pharmaceutical formulations and material science .

Anti-Inflammatory Activities

Although not directly mentioned for this specific compound, related thiazolo[4,5-d]pyrimidine derivatives have been investigated for their anti-inflammatory activities. This suggests that the compound could be a precursor or a model for synthesizing new molecules with potential anti-inflammatory properties .

Future Directions

The development of new pyrimidines as anti-inflammatory agents is a potential future direction . Detailed SAR analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

2-amino-4-(4-chlorophenyl)-[1,3]thiazolo[4,5-d]pyrimidine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN4O2S/c12-5-1-3-6(4-2-5)16-8-7(19-10(13)14-8)9(17)15-11(16)18/h1-4H,(H2,13,14)(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTCFTDACVFLBPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C3=C(C(=O)NC2=O)SC(=N3)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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